molecular formula C16H14F2O2 B14802377 (R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one

(R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one

Cat. No.: B14802377
M. Wt: 276.28 g/mol
InChI Key: XBLJRJZCBFBRNA-UHFFFAOYSA-N
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Description

(R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one (CAS 247196-88-9) is a chiral chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel antifungal agents. Its structure incorporates a 2,4-difluorophenyl moiety, a key hydrophobic pharmacophore known to enhance affinity for the CYP51 (lanosterol 14α-demethylase) enzyme, a primary target in azole antifungal drug discovery . Researchers utilize this compound as a critical building block in the design and synthesis of tetrazole-based CYP51 inhibitors . These next-generation inhibitors aim to provide potent, broad-spectrum antifungal activity while minimizing the inhibition of human cytochrome P450 enzymes (such as CYP3A4), thereby reducing the potential for drug-drug interactions—a major limitation of earlier triazole-based antifungals . The (R)-enantiomer offers specific stereochemistry that is essential for optimizing binding interactions within the enzyme's active site. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2-phenylmethoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O2/c1-11(20-10-12-5-3-2-4-6-12)16(19)14-8-7-13(17)9-15(14)18/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLJRJZCBFBRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)F)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, 2,4-difluorobenzaldehyde, and a suitable chiral catalyst.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

(R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one is an organic compound belonging to the aromatic ketone class, characterized by a carbonyl group (C=O) attached to an aromatic ring. Its structure features a benzyloxy group, a difluorophenyl group, and a propanone backbone, contributing to its unique chemical properties.

Scientific Research Applications

This compound is used in various scientific fields:

  • Chemistry It serves as an intermediate in organic synthesis and as a chiral building block.
  • Biology It is investigated for potential biological activity, including enzyme inhibition and receptor binding.
  • Medicine Explored for potential therapeutic properties like anti-inflammatory or anticancer activity.
  • Industry It is utilized in producing specialty chemicals and materials.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Major products include carboxylic acids and aldehydes.
  • Reduction Reduction reactions can convert the ketone group to an alcohol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used. Alcohols are major products of reduction.
  • Substitution The aromatic ring can undergo electrophilic or nucleophilic substitution reactions. Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed. Halogenated or aminated derivatives are major products.

Mechanism of Action

The mechanism of action of ®-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Impact : The benzyloxy group in the target compound enhances steric bulk and lipophilicity compared to simpler analogues like 1-(2,4-difluorophenyl)propan-1-one .
  • Synthetic Strategies : Microwave irradiation (e.g., AAP-8 synthesis) improves reaction efficiency compared to traditional methods used for epoxyketones (e.g., compound 9) .

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z)
(R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one Not provided Not provided Not provided
Compound 9 (Epoxyketone) Aromatic protons: ~6.8–7.5; Oxirane protons: ~3.1–3.5 Carbonyl: ~200; Fluorinated carbons: ~110–160 [M+H]⁺: 298.12
AAP-8 Aromatic protons: ~6.7–7.4; Thiazolidine protons: ~3.8–4.2 Thiazolidine carbons: ~60–70; C=O: ~170 Not provided

Key Observations :

  • The absence of spectral data for the target compound limits direct comparisons. However, fluorinated aromatic protons in compound 9 and AAP-8 resonate in similar regions (~6.7–7.5 ppm), suggesting analogous electronic environments .

Key Observations :

  • Structural-Activity Relationships : The thiazolidine ring in AAP-8 confers antimicrobial properties, while the epoxyketone in compound 9 enables lipase inhibition. The target compound’s benzyloxy group may offer stability but lacks reported bioactivity .

Stereochemical Considerations

  • In contrast, enantiopure boronate derivatives (e.g., ) achieve >99% ee via HPLC, highlighting advanced chiral resolution techniques .
  • Stereochemical Impact: The (S)-amino group in compound 9 and (S)-thiazolidine in AAP-8 suggest stereochemistry’s role in bioactivity, though the target compound’s (R)-configuration remains unstudied .

Q & A

Basic: What are the key considerations in synthesizing (R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one to ensure enantiomeric purity?

Answer:
Enantiomeric purity is critical for chiral compounds like this. Key steps include:

  • Chiral catalysts : Use asymmetric catalysis (e.g., Sharpless epoxidation or Evans aldol reaction) to favor the (R)-configuration.
  • Chiral chromatography : Post-synthesis purification via chiral HPLC or SFC to isolate the desired enantiomer.
  • Monitoring : Track enantiomeric excess (ee) using polarimetry or chiral shift reagents in 1H^1H-NMR.
    Structural analogs in related benzophenone derivatives emphasize the importance of steric and electronic factors in stereocontrol during synthesis .

Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Answer:

  • 1H^1H- and 13C^{13}C-NMR : Confirm substituent positions (e.g., benzyloxy and difluorophenyl groups) and detect impurities.
  • HPLC-MS : Assess purity and molecular ion peaks. For fluorinated analogs, LC-MS with electrospray ionization (ESI) is preferred due to volatility limitations .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable, as demonstrated in structurally similar compounds .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation.
  • Waste disposal : Segregate halogenated waste (due to fluorine content) and follow institutional guidelines for hazardous organic compounds .

Advanced: How can researchers evaluate the compound’s stability under varying experimental conditions (e.g., light, temperature)?

Answer:

  • Accelerated stability studies : Expose the compound to UV light (254 nm) or elevated temperatures (40–60°C) and monitor degradation via:
    • HPLC : Quantify degradation products.
    • FTIR : Detect functional group alterations (e.g., ketone oxidation).
  • Matrix effects : Simulate real-world conditions (e.g., aqueous/organic mixtures) to assess hydrolytic stability.
    Limitations in degradation studies (e.g., organic compound instability during prolonged storage) highlight the need for controlled environments and real-time monitoring .

Advanced: What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?

Answer:

  • DFT calculations : Model electronic properties (e.g., frontier molecular orbitals) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding modes, leveraging structural data from fluorinated benzophenone analogs .
  • MD simulations : Assess conformational stability in solvent environments (e.g., water/DMSO mixtures).

Advanced: How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

Answer:

  • Experimental validation : Cross-check with 19F^{19}F-NMR to resolve ambiguities in fluorine-containing regions.
  • Solvent effects : Re-run computations with explicit solvent models (e.g., COSMO-RS) to align theoretical and experimental shifts.
  • Crystallographic validation : Compare experimental X-ray data with computed geometries, as seen in analogous crystallography studies .

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